3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile
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Overview
Description
3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile is a complex organic compound that features a pyridazinone core linked to a benzonitrile moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 3-aminobenzylamine, which is then reacted with 4-oxopyridazine derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) for electrophilic aromatic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminophenyl)benzonitrile: Shares a similar benzonitrile moiety but lacks the pyridazinone core.
3-(4-aminophenyl)-2-propenoic acid: Contains an aminophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile is unique due to its combination of a pyridazinone core and a benzonitrile moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14N4O |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H14N4O/c19-12-14-4-2-6-16(10-14)22-8-7-18(23)17(21-22)11-13-3-1-5-15(20)9-13/h1-10H,11,20H2 |
InChI Key |
IJEXXKYOSZAYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=NN(C=CC2=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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